Product packaging for Dihexylcarbamyl chloride(Cat. No.:CAS No. 27086-21-1)

Dihexylcarbamyl chloride

Cat. No.: B14699610
CAS No.: 27086-21-1
M. Wt: 247.80 g/mol
InChI Key: KPJAGBYVSJPISB-UHFFFAOYSA-N
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Description

Dihexylcarbamyl chloride is a carbamoyl chloride derivative that serves as a versatile reagent and building block in organic synthesis and research applications. Its primary value lies in its role as an acylating agent , facilitating the introduction of the dihexylcarbamoyl moiety into target molecules. This functionality is crucial in the development of novel compounds, particularly in medicinal chemistry and materials science. In research, this compound is often employed in the synthesis of specialized carbamates and ureas. These derivatives are of significant interest for creating molecular libraries for biological screening, potentially leading to new active pharmaceutical ingredients (APIs) or agrochemicals. The mechanism of action involves nucleophilic substitution, where the chloride group is displaced by nucleophiles such as alcohols (to form carbamates) or amines (to form ureas). As a reactive intermediate, it must be handled with care under controlled conditions, typically in an inert atmosphere and moisture-free environment to prevent hydrolysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26ClNO B14699610 Dihexylcarbamyl chloride CAS No. 27086-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27086-21-1

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

N,N-dihexylcarbamoyl chloride

InChI

InChI=1S/C13H26ClNO/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

KPJAGBYVSJPISB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Dihexylcarbamyl Chloride

Phosgenation Routes to N,N-Dialkylcarbamoyl Chlorides

The most common method for the preparation of N,N-dialkylcarbamoyl chlorides, including dihexylcarbamyl chloride, is through the phosgenation of the corresponding secondary amine. nih.gov This reaction involves the electrophilic attack of phosgene (B1210022) or a related reagent on the nitrogen atom of the secondary amine.

Amine Reactivity with Phosgene and its Derivatives

The reaction between a secondary amine, such as dihexylamine (B85673), and phosgene (COCl₂) proceeds to form the corresponding carbamoyl (B1232498) chloride. rsc.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion to form a carbamoyl chloride and a molecule of hydrogen chloride. The hydrogen chloride then reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. rsc.org

General Reaction Scheme: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl

The industrial production of isocyanates from primary amines via phosgenation often involves a two-step "cold-hot" phosgenation process, which can be adapted for carbamoyl chloride synthesis from secondary amines. sabtechmachine.com The initial "cold" phosgenation, carried out at temperatures below 70°C, leads to the formation of the carbamoyl chloride and the amine hydrochloride salt. sabtechmachine.com A subsequent "hot" phosgenation at higher temperatures can be used to convert the amine hydrochloride to the carbamoyl chloride. google.com

The reactivity of the amine is a crucial factor in this synthesis. Dihexylamine, with its two hexyl groups, is a relatively strong nucleophile, facilitating the reaction with phosgene. However, steric hindrance from the long alkyl chains can influence the reaction rate compared to smaller dialkylamines. To drive the reaction to completion and to neutralize the hydrogen chloride byproduct, a base is often employed.

Application of Phosgene Equivalents in Carbamoyl Chloride Formation

Due to the high toxicity and gaseous nature of phosgene, safer alternatives known as phosgene equivalents are widely used in laboratory and industrial settings. researchgate.net These reagents decompose in situ to generate phosgene or a reactive equivalent.

Diphosgene (Trichloromethyl Chloroformate): Diphosgene (ClCO₂CCl₃) is a liquid that is easier and safer to handle than gaseous phosgene. wikipedia.org It can be used to convert secondary amines into carbamoyl chlorides. wikipedia.org Diphosgene is considered to be a source of two equivalents of phosgene. wikipedia.org

Triphosgene (Bis(trichloromethyl) Carbonate): Triphosgene ((Cl₃CO)₂CO) is a stable crystalline solid that is a safer and more convenient substitute for phosgene. nih.gov It is often used in the synthesis of carbamoyl chlorides from secondary amines in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the generated HCl. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane or toluene. Triphosgene is known to be soluble in various organic solvents including benzene, ether, and tetrahydrofuran. researchgate.net

The following table summarizes the key features of phosgene and its common equivalents.

ReagentChemical FormulaPhysical State at STPBoiling PointKey Advantages
PhosgeneCOCl₂Gas8.2 °CHigh reactivity
DiphosgeneClCO₂CCl₃Liquid128 °CEasier to handle than phosgene
Triphosgene(Cl₃CO)₂COSolid203-206 °C (decomposes)Safer, solid reagent

Alternative Chlorination Strategies for Carbamoyl Precursors

While phosgenation is the most direct route, alternative methods for the synthesis of carbamoyl chlorides exist, which involve the chlorination of carbamoyl precursors. One such approach involves the use of thionyl chloride (SOCl₂).

Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides. derpharmachemica.com While less common for the direct conversion of secondary amines to carbamoyl chlorides, it can be used to chlorinate carbamic acids, which can be formed in situ from the reaction of a secondary amine with carbon dioxide. However, the direct reaction of secondary amines with thionyl chloride is not a standard method for preparing carbamoyl chlorides. In some contexts, the combination of a tertiary amine, carbon dioxide, and a chlorinating agent can be used to generate carbamoyl chlorides.

In the context of Vilsmeier reactions, the choice of chlorinating agent for the formation of N,N-dimethylcarbamoyl chloride was found to follow the reactivity order: thionyl chloride > oxalyl chloride > phosphorus oxychloride. researchgate.net This suggests that thionyl chloride can be a potent reagent for such transformations.

In Situ Generation of this compound for Direct Conversion

To circumvent the handling of potentially hazardous carbamoyl chlorides, methods for their in situ generation and immediate use in subsequent reactions have been developed. This approach is particularly valuable in multi-step syntheses.

For instance, a secondary amine can be reacted with a phosgene equivalent in the presence of a nucleophile that will subsequently react with the formed carbamoyl chloride. This one-pot procedure avoids the isolation of the intermediate carbamoyl chloride. For example, the in situ formation of a carbamoyl chloride followed by reaction with a phenol can yield an O-aryl carbamate (B1207046). nih.gov

A novel method for in situ phosgenation involves the photochemical oxidation of chloroform. acs.org This photo-on-demand process generates phosgene in the reaction mixture, which can then react with an amine to form the corresponding carbamoyl chloride or urea (B33335) derivative, minimizing the risks associated with handling phosgene directly. acs.org

Methodological Advancements in N,N-Dialkylcarbamoyl Chloride Preparation

Recent advancements in the synthesis of N,N-dialkylcarbamoyl chlorides have focused on improving safety, efficiency, and environmental friendliness. The development and application of microflow reactors for phosgenation reactions represent a significant step forward. rsc.org Continuous in situ generation of phosgene in a microflow system allows for precise control of reaction parameters and minimizes the amount of hazardous material present at any given time. rsc.org

Furthermore, novel catalytic systems are being explored to facilitate the synthesis of carbamoyl chlorides under milder conditions. The use of transition metal catalysts in reactions involving carbamoyl chlorides has expanded their synthetic utility. rsc.org While primarily focused on the subsequent reactions of carbamoyl chlorides, these advancements can also influence the choice of synthetic routes for their preparation.

The table below provides a comparative overview of different synthetic approaches for N,N-dialkylcarbamoyl chlorides.

MethodReagentKey Features
Direct PhosgenationPhosgeneHigh reactivity, but highly toxic and hazardous.
Phosgene EquivalentsDiphosgene, TriphosgeneSafer and more convenient to handle than phosgene.
Alternative ChlorinationThionyl ChloridePotential alternative, though less common for direct conversion of secondary amines.
In Situ GenerationPhoto-on-demand phosgenation from chloroformMinimizes handling of toxic reagents; enhances safety.
Microflow SynthesisPhosgene or equivalents in a microreactorEnhanced safety, precise process control, and scalability.

Reactivity and Reaction Mechanisms of Dihexylcarbamyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution at the Carbamoyl (B1232498) Carbon

The core reaction mechanism for dihexylcarbamyl chloride is nucleophilic acyl substitution. byjus.comlibretexts.org This process occurs at the carbonyl carbon, which is rendered electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms. khanacademy.org The reaction proceeds through a two-stage mechanism: an initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com

The reactivity of an acyl compound is significantly dependent on the ability of its substituent to function as a leaving group. byjus.com A good leaving group is a species that is stable on its own, which typically corresponds to a weak base. masterorganicchemistry.comlibretexts.org In the case of this compound, the leaving group is a chloride ion (Cl⁻).

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular properties and reactivity, play a role in the reactions of this compound. The nitrogen atom, with its lone pair of electrons adjacent to the carbonyl group, can donate electron density through resonance. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to a standard acyl chloride that lacks this nitrogen atom. vanderbilt.edu

Carbamoylation Reactions: Synthesis of N,N-Dialkyl Carbamates

Carbamoylation is a key reaction of this compound, involving the transfer of the dihexylcarbamoyl group to a nucleophile. This process is widely used to synthesize N,N-disubstituted carbamates, which are valuable compounds in various chemical fields. wikipedia.orgorganic-chemistry.org

This compound readily reacts with alcohols and phenols (aliphatic and aromatic hydroxyl compounds) in an esterification reaction to produce N,N-dihexylcarbamate esters. wikipedia.orgwikipedia.org This reaction, also known as alcoholysis, is a classic example of nucleophilic acyl substitution where the hydroxyl group of the alcohol acts as the nucleophile. wikipedia.org

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine. wikipedia.org The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. wikipedia.org The reactivity in these reactions can be influenced by steric factors; for instance, studies on various N,N-dialkylcarbamoyl chlorides show that increasing the size of the alkyl groups can affect the reaction rate. nih.gov

Table 1: Relative Reactivity of N,N-Dialkylcarbamoyl Chlorides in Ethanolysis at 50.0 °C nih.gov
CompoundRelative RateSteric Profile
Diisopropylcarbamoyl Chloride232Very Bulky
Piperidine-1-carbonyl chloride8.36Cyclic, Less Hindered
Diethylcarbamoyl Chloride4.5Less Bulky
Di-n-propylcarbamoyl Chloride3.0Moderately Bulky
Di-n-butylcarbamoyl Chloride2.8Bulky
This compound (Predicted to be < 2.8)Very Bulky
Dimethylcarbamoyl Chloride1.00Least Bulky
Morpholine-4-carbonyl chloride0.60Electron-withdrawing group

Note: The reactivity of this compound is inferred based on the trend observed for other straight-chain dialkylcarbamoyl chlorides, where reactivity decreases as alkyl chain length and steric bulk increase.

The formation of an O-carbamate ester from this compound and an alcohol follows a well-defined nucleophilic acyl substitution pathway. byjus.comyoutube.com

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic carbonyl carbon of the this compound. byjus.com

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the attacking alcohol's oxygen bears a positive charge. libretexts.orgvanderbilt.edu

Elimination of Leaving Group: The tetrahedral intermediate collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as the leaving group. youtube.com

Deprotonation: A base present in the reaction mixture (e.g., pyridine) removes the proton from the positively charged oxygen, neutralizing it and yielding the final N,N-dihexylcarbamate ester product along with the protonated base (e.g., pyridinium (B92312) chloride). wikipedia.org

Amidation Reactions: Formation of N,N-Dialkyl Amides

This compound can undergo amidation reactions with primary and secondary amines to form N,N,N',N'-tetrasubstituted ureas, which are structurally a type of amide. fishersci.it This reaction provides an effective method for creating a new carbon-nitrogen bond. youtube.com

The reaction mechanism is analogous to esterification, with the amine acting as the nucleophile instead of an alcohol. The reaction is often performed under Schotten-Baumann conditions, which involve using an excess of the amine or adding a non-nucleophilic base to scavenge the HCl byproduct. fishersci.it The conversion of an acyl chloride to an amide is a highly favorable and common transformation in organic synthesis. vanderbilt.eduyoutube.com Given the high reactivity of acid chlorides, these reactions typically proceed rapidly at room temperature. fishersci.it

Condensation with Primary and Secondary Amines

This compound readily undergoes condensation with both primary and secondary amines to furnish N,N,N'-trisubstituted and N,N,N',N'-tetrasubstituted ureas, respectively. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carbamyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and resulting in the formation of the corresponding urea (B33335) derivative. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The nitrogen atom of the primary or secondary amine attacks the carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Chloride: The carbon-oxygen double bond is reformed, and the chloride ion is eliminated.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the final urea product and a salt.

Amine TypeReactantProductGeneral Yield Range
Primary AmineThis compound, R-NH₂N,N-Dihexyl-N'-alkylureaGood to Excellent
Secondary AmineThis compound, R₂NHN,N-Dihexyl-N',N'-dialkylureaGood to Excellent

Reactivity with Ammonia (B1221849)

The reaction of this compound with ammonia follows a similar nucleophilic addition-elimination pathway to produce N,N-dihexylurea. chemguide.co.uk In this case, ammonia acts as the nucleophile. An excess of ammonia is often employed to act as both the nucleophile and the base to neutralize the liberated hydrogen chloride, forming ammonium (B1175870) chloride as a byproduct. chemguide.co.uk

This reaction is a straightforward and efficient method for the synthesis of N,N-disubstituted ureas.

Transformations to N,N-Dialkyl Nitramines from this compound

The conversion of carbamoyl chlorides to N,N-dialkyl nitramines is a less common but synthetically relevant transformation. While specific literature for the direct conversion of this compound to N,N-dihexylnitramine is scarce, the synthesis of nitramines often involves the nitration of a suitable precursor. A plausible, though not directly documented, pathway could involve the reaction of dihexylamine (B85673) with a nitrating agent, or a multi-step sequence starting from this compound. Further research is required to establish a definitive synthetic protocol for this transformation starting from this compound.

Divergent Pathways to N,N-Dialkyl Urea and N,N-Dialkyl Thiourea (B124793) Derivatives

As established, the reaction of this compound with amines is a direct route to N,N-dihexylurea derivatives. The synthesis of the corresponding thiourea derivatives, however, typically proceeds through a different intermediate. A common and effective method for the synthesis of N-acyl thioureas involves the reaction of an acyl chloride with ammonium thiocyanate (B1210189) to form an in situ acyl isothiocyanate. mdpi.com This intermediate then readily reacts with a primary or secondary amine via nucleophilic addition to yield the desired N-acyl thiourea. mdpi.com

Applying this to this compound, the proposed pathway would be:

Formation of Isothiocyanate: this compound reacts with a thiocyanate salt (e.g., KSCN or NH₄SCN) to form dihexylcarbamoyl isothiocyanate.

Nucleophilic Addition of Amine: The isothiocyanate then reacts with an amine (primary or secondary) to give the N,N-dihexylthiourea derivative.

An alternative approach involves the direct reaction of this compound with thiourea, although this method is less commonly reported and may lead to a mixture of products.

Target CompoundKey IntermediateAmine ReactantGeneral Reaction Principle
N,N-Dihexylurea-Primary/Secondary Amine or AmmoniaNucleophilic Acyl Substitution
N,N-DihexylthioureaDihexylcarbamoyl isothiocyanatePrimary/Secondary AmineNucleophilic Addition to Isothiocyanate

Carbonylative Coupling and Ketone Synthesis

The electrophilic nature of the carbonyl group in this compound also allows for carbon-carbon bond formation through reactions with organometallic reagents, providing pathways to ketone synthesis. The outcome of these reactions is highly dependent on the reactivity of the organometallic reagent used. bohrium.comorganic-chemistry.orgchemistrysteps.com

Organocuprate-Mediated Acylations

Organocuprates, also known as Gilman reagents (R₂CuLi), are relatively soft nucleophiles and are particularly effective for the synthesis of ketones from acyl chlorides. chemistrysteps.comchemistrysteps.com Due to their lower reactivity compared to other organometallic reagents like Grignard or organolithium reagents, the reaction with this compound can be selectively stopped at the ketone stage, avoiding the over-addition that leads to tertiary alcohols. chemistrysteps.comyoutube.com The reaction is typically performed at low temperatures to enhance selectivity. chemistrysteps.com

The reaction proceeds as follows: (C₆H₁₃)₂NCOCl + R₂CuLi → (C₆H₁₃)₂NCOR + RCu + LiCl

This method is a valuable tool for the synthesis of a variety of ketones with good yields and high chemoselectivity.

Alternative Organometallic Reagent Reactivity

More reactive organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), generally react with acyl chlorides, including carbamoyl chlorides, to produce tertiary alcohols. stackexchange.comlibretexts.orgpressbooks.pub This is because the initially formed ketone is more reactive towards the organometallic reagent than the starting acyl chloride. organic-chemistry.org Consequently, a second equivalent of the organometallic reagent adds to the ketone intermediate, leading to the tertiary alcohol after acidic workup.

Therefore, the direct synthesis of ketones using Grignard or organolithium reagents from this compound is generally not feasible without special modifications to temper the reactivity of the organometallic species. wisc.edu The Weinreb amide approach is a well-known strategy to synthesize ketones from carboxylic acid derivatives using organometallic reagents, which circumvents the over-addition problem. organic-chemistry.org

Organometallic ReagentPrimary ProductMechanism
Organocuprate (Gilman Reagent)KetoneNucleophilic Acyl Substitution (single addition)
Grignard ReagentTertiary AlcoholNucleophilic Acyl Substitution followed by Nucleophilic Addition (double addition)
Organolithium ReagentTertiary AlcoholNucleophilic Acyl Substitution followed by Nucleophilic Addition (double addition)

Hydrolytic Stability and Carboxylic Acid Derivative Formation

This compound, as a member of the carbamoyl chloride family, exhibits significant reactivity towards water and other nucleophiles, leading to its hydrolysis and the formation of various carboxylic acid derivatives. The stability of this compound in aqueous media is low, and it readily undergoes solvolysis. The primary products of hydrolysis are dihexylamine, carbon dioxide, and hydrochloric acid. This reactivity is a general characteristic of acyl chlorides, which are among the most reactive of the carboxylic acid derivatives masterorganicchemistry.comchemistrysteps.comchemistrystudent.com.

The hydrolysis of carbamoyl chlorides, particularly N,N-dialkylcarbamoyl chlorides, has been the subject of mechanistic studies that shed light on the behavior of this compound. Research by Hall on N,N-dimethylcarbamoyl chloride and subsequent work on related compounds have established that the hydrolysis likely proceeds through a unimolecular, S_N1-type mechanism nih.gov. This involves the rate-determining formation of a resonance-stabilized carbamoyl cation intermediate, which then rapidly reacts with water.

The general mechanism for the hydrolysis of a dialkylcarbamoyl chloride can be depicted as follows:

Ionization: The C-Cl bond breaks heterolytically to form a carbamoyl cation and a chloride ion. This step is the slowest and therefore rate-determining. The stability of the carbamoyl cation is enhanced by the electron-donating effect of the two alkyl groups on the nitrogen atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carbamoyl cation.

Deprotonation: The resulting protonated carbamic acid is unstable and quickly loses a proton to a water molecule, forming a carbamic acid.

Decomposition: The carbamic acid is unstable and decomposes to yield the corresponding secondary amine (dihexylamine in this case) and carbon dioxide.

The table below presents hydrolysis rate constants for some related N,N-dialkylcarbamoyl chlorides to provide a quantitative context.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)
N,N-Dimethylcarbamoyl chloride100% H₂O0.3 - 14-
N,N-Diethylcarbamoyl chloride80% Ethanol25.0Faster than dimethyl
Diisopropylcarbamoyl chloride89.1% Acetone - 10.9% Water-208.4 x 10⁻²
1-Piperidinecarbonyl chloride89.1% Acetone - 10.9% Water-202.1 x 10⁻³

Data sourced from studies on the solvolysis of carbamoyl chlorides nih.gov. It is important to note that these are for related compounds and serve as an indicator of the expected reactivity of this compound.

Beyond hydrolysis, this compound is a versatile reagent for the synthesis of other carboxylic acid derivatives through nucleophilic acyl substitution masterorganicchemistry.com. The general principle involves the replacement of the chloride, which is an excellent leaving group, by another nucleophile.

Formation of Carboxylic Acid Anhydrides:

This compound can react with a carboxylate salt or a carboxylic acid (often in the presence of a non-nucleophilic base like pyridine) to form a mixed anhydride (B1165640) masterorganicchemistry.comchemistrysteps.comcoconote.applibretexts.org.

The mechanism involves the nucleophilic attack of the carboxylate anion on the electrophilic carbonyl carbon of this compound, followed by the elimination of the chloride ion.

Formation of Esters and Amides:

Similarly, reaction with alcohols (alcoholysis) or amines (aminolysis) will yield the corresponding carbamate (B1207046) esters and ureas (substituted amides), respectively. These reactions also proceed via the nucleophilic addition-elimination mechanism chemistrysteps.comchemistrystudent.com. The rate of these reactions is generally high due to the high reactivity of the acyl chloride functional group.

Advanced Applications and Synthetic Utility of Dihexylcarbamyl Chloride

Strategic Implementation as a Carbamoyl (B1232498) Transfer Reagent in Complex Syntheses

Dihexylcarbamyl chloride serves as an effective carbamoyl transfer reagent, facilitating the introduction of a dihexylcarbamoyl moiety onto various nucleophilic substrates. This transformation is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The general mechanism involves the nucleophilic attack of a substrate, such as an alcohol or an amine, on the electrophilic carbonyl carbon of this compound, leading to the formation of a carbamate (B1207046) or a urea (B33335), respectively, with the expulsion of a chloride ion. youtube.com

The reaction with alcohols or phenols yields N,N-dihexylcarbamates. nih.gov This transformation is often catalyzed by a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The choice of base and reaction conditions can be tuned to accommodate a wide range of functional groups within the substrate molecule. Similarly, the reaction of this compound with primary or secondary amines affords the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas. chemistrysteps.com These reactions are typically rapid and proceed with high efficiency.

The lipophilic nature of the two hexyl chains can enhance the solubility of the reagent in organic solvents, which is advantageous when dealing with complex, nonpolar substrates. This property allows for homogeneous reaction conditions, often leading to improved yields and easier purification of the final products.

Role in the Elaboration of Diverse Organic Scaffolds

The carbamoyl group is a key structural motif in a multitude of organic compounds with diverse applications. This compound provides a direct and efficient means of incorporating the N,N-dihexylcarbamoyl functionality into various molecular frameworks, thereby enabling the synthesis of a wide array of organic scaffolds.

The synthesis of ureas and carbamates is a cornerstone of this application. For instance, the reaction with primary amines can lead to the formation of unsymmetrical ureas, which are important building blocks in medicinal chemistry. fiveable.mewikipedia.org The resulting urea derivatives can serve as precursors for the synthesis of more complex heterocyclic systems or can be endowed with specific biological activities.

The carbamates synthesized from this compound and various alcohols or phenols are also of significant interest. Carbamates are recognized as important functional groups in many approved drugs, acting as isosteres for amides or peptides to enhance potency, duration of action, or target specificity. nih.gov The dihexylcarbamoyl group, in particular, can modulate the lipophilicity and pharmacokinetic properties of a parent molecule.

The general reactivity of acyl chlorides, including this compound, allows for their participation in a variety of other transformations. While less common, reactions with other nucleophiles can lead to the formation of other classes of compounds, further expanding the diversity of accessible organic scaffolds.

Functionalization in Material Science Precursors and Specialty Chemicals

The properties imparted by the dihexylcarbamoyl group make this compound a valuable reagent in the field of material science for the synthesis of precursors and specialty chemicals. The long alkyl chains can influence the physical properties of materials, such as solubility, thermal stability, and surface characteristics.

Polymeric Modifications and Surface Functionalization

The functionalization of polymers and the surface modification of materials are key areas where this compound finds application. The introduction of the dihexylcarbamoyl group can alter the surface properties of a material, for example, by increasing its hydrophobicity. This is particularly relevant in the development of specialized coatings and functionalized nanoparticles. mdpi.com

A notable application in this domain is the use of dialkylcarbamoyl chloride (DACC) in the preparation of wound dressings. These dressings are coated with DACC, which imparts a strong hydrophobic character to the surface. This hydrophobicity allows the dressing to effectively bind microorganisms, such as bacteria and fungi, through hydrophobic interactions. This physical binding mechanism reduces the microbial load in a wound without the use of chemically active antimicrobial agents, which can be beneficial for wound healing. chemistrysteps.com While this application specifically highlights DACC, the principle of using long-chain dialkylcarbamoyl chlorides like this compound for creating hydrophobic surfaces is directly transferable.

The functionalization of polymeric nanoparticles with specific ligands is a crucial aspect of targeted drug delivery. nih.gov While direct use of this compound in this context is not extensively documented, the general strategies for surface modification often involve the reaction of functional groups on the nanoparticle surface with reactive molecules. The reactivity of this compound with hydroxyl or amine groups present on a polymer backbone or nanoparticle surface could be exploited for such functionalization. mdpi.compolimi.it

Development of Novel Synthetic Routes Utilizing this compound

The development of novel synthetic methodologies is a continuous endeavor in organic chemistry, and reagents like this compound can play a role in these advancements. While specific novel synthetic routes exclusively featuring this compound are not widely reported, the general reactivity of carbamoyl chlorides is an area of ongoing research.

For instance, transition metal-catalyzed reactions of acid chlorides have emerged as powerful tools for carbon-carbon bond formation. nih.gov Although less explored for carbamoyl chlorides, the potential for similar reactivity exists. The development of catalytic systems that can activate the C-Cl bond of this compound for cross-coupling reactions would open up new avenues for its application in synthesis.

Furthermore, the synthesis of specialty chemicals, such as ionic liquids, can benefit from the use of versatile reagents. While the synthesis of ionic liquids often involves the quaternization of amines or phosphines with alkyl halides, fiveable.me the functionalization of the cationic or anionic components can be achieved through various synthetic transformations. The carbamoyl group could be incorporated to tune the properties of the resulting ionic liquid.

The exploration of green and efficient synthetic methods is another area of focus. The development of catalytic, one-pot procedures for the synthesis of carbamates and ureas from carbamoyl chlorides under mild conditions is an active area of research. nih.govorganic-chemistry.org Such advancements would enhance the utility of this compound as a synthetic tool.

Computational and Theoretical Investigations of Carbamoyl Chloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the energetics of chemical reactions, including those involving carbamoyl (B1232498) chlorides. DFT studies can determine the relative energies of reactants, products, and intermediates, providing a thermodynamic profile of a reaction. For instance, a theoretical study on the reactions of carbamoyl halides with ammonia (B1221849) has shown that resonance stabilization in the carbamoyl group leads to lower reactivity compared to analogous acyl halides. nih.gov DFT calculations would be instrumental in quantifying these energy differences.

DFT can be used to calculate key energetic parameters for hypothetical reactions involving dihexylcarbamyl chloride, as illustrated in the table below.

Parameter Description Typical DFT Functional
Reaction Enthalpy (ΔH)The total energy change of a reaction.B3LYP
Gibbs Free Energy (ΔG)The energy available to do useful work, indicating spontaneity.M06-2X
Activation Energy (Ea)The minimum energy required to initiate a reaction.ωB97X-D
This table represents a hypothetical application of DFT to study the reaction energetics of this compound, as specific data is not available.

Identifying the transition state—the highest energy point along a reaction coordinate—is crucial for understanding reaction mechanisms. Computational methods can locate and characterize these fleeting structures. For carbamoyl chlorides, which can undergo reactions like solvolysis, identifying the transition state helps to distinguish between different mechanistic possibilities, such as SN1 (unimolecular) or SN2 (bimolecular) pathways. nih.govresearchgate.net The geometry and vibrational frequencies of the calculated transition state provide evidence for the proposed mechanism. For example, in an SN1 reaction, the transition state would feature a significantly elongated carbon-chlorine bond, indicating the departure of the chloride ion. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly relevant for understanding how molecules interact with light (photochemistry). TD-DFT can predict electronic absorption spectra (UV-Vis spectra) and investigate the nature of electronic transitions. While standard DFT functionals can sometimes provide inaccurate results for certain types of excited states, such as long-range charge-transfer states, methods exist to improve their accuracy. nih.govnih.gov For a molecule like this compound, TD-DFT could predict its UV-Vis absorption maxima and identify the molecular orbitals involved in these electronic transitions.

Molecular Dynamics Simulations to Model Solvent Effects and Conformational Landscapes

While quantum chemical calculations are often performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations model the explicit movement of atoms and molecules over time, allowing for the inclusion of solvent effects and the exploration of different molecular conformations. nih.gov For a reaction involving this compound in a solvent, MD simulations can reveal how solvent molecules arrange around the solute and how this environment influences the reaction pathway and energetics. nih.gov The long hexyl chains of this compound would give it significant conformational flexibility, which MD simulations are well-suited to explore.

Theoretical Studies on Catalytic Mechanisms and Reaction Kinetics

Many reactions involving carbamoyl chlorides are catalyzed, for instance, by transition metals. rsc.org Theoretical studies are invaluable for elucidating the mechanisms of these catalytic cycles. By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. These computational results can complement experimental kinetic studies, such as those that utilize the Grunwald-Winstein equation to analyze solvolysis reactions. nih.govresearchgate.netnih.gov Such theoretical investigations can guide the development of more efficient catalysts for reactions involving carbamoyl chlorides.

Analytical Methodologies in Dihexylcarbamyl Chloride Research

Spectroscopic Techniques for Structural Characterization of Reaction Products and Intermediates

Spectroscopic methods are fundamental in elucidating the molecular structure of dihexylcarbamyl chloride, as well as its reaction products and transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound. In ¹H NMR, the protons on the hexyl chains would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. Similarly, ¹³C NMR provides insights into the carbon skeleton, with the carbonyl carbon of the carbamoyl (B1232498) chloride group showing a distinctive resonance. For analogous compounds like N,N-dimethylcarbamoyl chloride, the carbonyl carbon resonates at a specific chemical shift, and similar characteristic peaks would be expected for this compound. chemicalbook.com Two-dimensional NMR techniques, such as TOCSY, can further establish correlations between different protons within the molecule. mdpi.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key diagnostic feature. The position of this band provides information about the electronic environment of the carbonyl group.

Spectroscopic Technique Application for this compound Typical Information Obtained
¹H NMRElucidation of the proton framework.Chemical shifts and coupling constants of hexyl chain protons.
¹³C NMRCharacterization of the carbon skeleton.Chemical shift of the carbonyl carbon and hexyl chain carbons. chemicalbook.com
Infrared (IR) SpectroscopyIdentification of functional groups.Position of the carbonyl (C=O) stretching frequency.
UV-Visible SpectroscopyStudy of electronic transitions.Wavelength of maximum absorption (λmax) for n→π* transitions. libretexts.org

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for tracking the progress of chemical reactions. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for these purposes.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of a sample. For instance, the purity of similar compounds like N,N-dimethylcarbamoyl chloride is often determined by GC. avantorsciences.com The choice of the GC column and temperature program is critical for achieving good separation of the analyte from any impurities or byproducts. In some cases, derivatization may be necessary to improve the volatility or detectability of the analytes. rsc.org

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative separations of carbamoyl chlorides and their derivatives. nih.gov By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, it is possible to separate compounds with a wide range of polarities. HPLC is particularly useful for monitoring the progress of reactions, as it allows for the quantification of both reactants and products over time. researchgate.net Chiral HPLC can be employed to separate enantiomers of chiral carbamoyl chlorides. researchgate.net

Chromatographic Method Application for this compound Key Parameters
Gas Chromatography (GC)Purity assessment and analysis of volatile reaction components.Column type (e.g., capillary), detector (e.g., FID, MS), temperature program. avantorsciences.comepa.gov
High-Performance Liquid Chromatography (HPLC)Purity assessment, reaction monitoring, and preparative separation.Stationary phase (e.g., C18), mobile phase composition, detector (e.g., UV). nih.govresearchgate.net

Advanced Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Advanced MS techniques are invaluable for the definitive identification of this compound and for gaining insights into reaction mechanisms.

In its simplest form, a mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. However, the molecular ion is often unstable and undergoes fragmentation. The analysis of these fragment ions can provide valuable structural information. A common fragmentation pathway for carbamoyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.orgchemguide.co.uk

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a secondary mass spectrum. This technique is extremely powerful for structural elucidation and for distinguishing between isomers. The fragmentation patterns observed in MS/MS experiments can provide detailed insights into the connectivity of atoms within the molecule. For related carbamate (B1207046) anions, characteristic losses of CO2 and other small molecules are observed. nih.gov

When coupled with a separation technique like GC or LC, mass spectrometry (GC-MS or LC-MS) becomes a formidable tool for analyzing complex mixtures containing this compound and its reaction products. rsc.orgacs.org This hyphenated approach allows for the separation of individual components before they are introduced into the mass spectrometer for identification.

Mass Spectrometry Technique Application for this compound Research Information Provided
Electron Ionization Mass Spectrometry (EI-MS)Molecular weight determination and structural elucidation.Molecular ion peak and fragmentation pattern, including the acylium ion. libretexts.orglibretexts.org
Tandem Mass Spectrometry (MS/MS)Detailed structural analysis and isomer differentiation.Fragmentation pathways of selected ions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components in a mixture.Retention time and mass spectrum for each component. rsc.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of non-volatile or thermally labile components.Retention time and mass spectrum for each component.

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